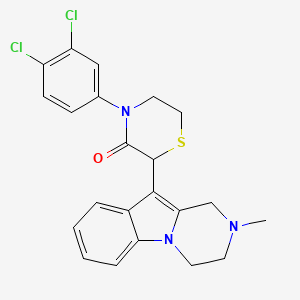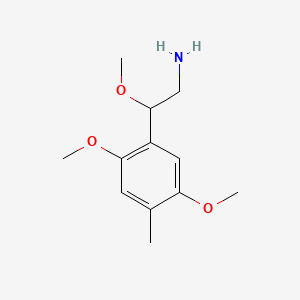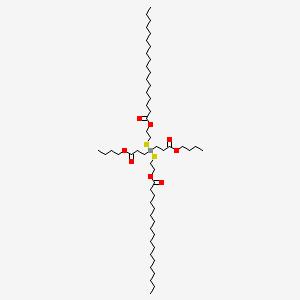
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate is a complex organotin compound with the molecular formula C54H104O8S2Sn It is characterized by the presence of stannylene (tin-containing) and thioethylene (sulfur-containing) groups, making it a unique compound in the field of organometallic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate typically involves the reaction of stannylene compounds with thioethylene derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. The final product is purified using techniques such as recrystallization and column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate involves its interaction with cellular components. In biological systems, the compound targets cell membranes and proteins, leading to disruption of cellular functions. The stannylene group interacts with thiol groups in proteins, while the thioethylene group disrupts lipid bilayers. This dual action results in the compound’s antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) dipalmitate
- (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) dioleate
Uniqueness
Compared to similar compounds, (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate exhibits superior thermal stability and chemical resistance. Its unique combination of stannylene and thioethylene groups provides enhanced reactivity and versatility in various applications.
Propriétés
Numéro CAS |
94442-03-2 |
|---|---|
Formule moléculaire |
C54H104O8S2Sn |
Poids moléculaire |
1064.2 g/mol |
Nom IUPAC |
2-[bis(3-butoxy-3-oxopropyl)-(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |
InChI |
InChI=1S/2C20H40O2S.2C7H13O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-5-6-9-7(8)4-2;/h2*23H,2-19H2,1H3;2*2-6H2,1H3;/q;;;;+2/p-2 |
Clé InChI |
NDWKVYSGQWATDF-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


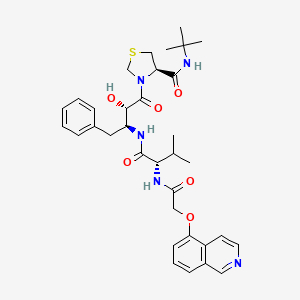
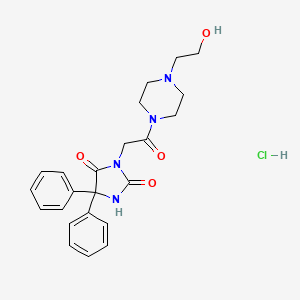
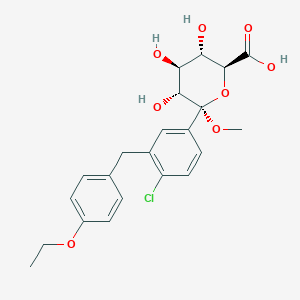

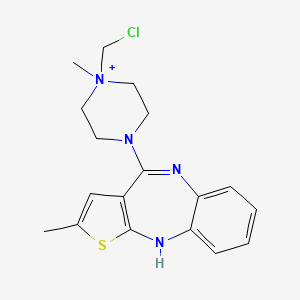

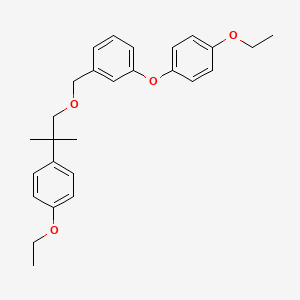

![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

